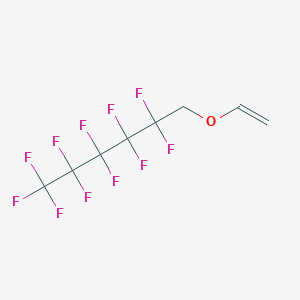
Cobalt(II)gluconatehydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) gluconate hydrate is a coordination compound with the empirical formula C₁₂H₂₂CoO₁₄·xH₂O. It is a pink powder that is soluble in water and is used in various scientific and industrial applications. The compound consists of cobalt(II) ions coordinated with gluconate ligands and water molecules.
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(II) gluconate hydrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with gluconic acid in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a complex between the cobalt(II) ions and the gluconate ligands. The resulting solution is then evaporated to obtain the solid hydrate form.
Industrial Production Methods: In industrial settings, the production of cobalt(II) gluconate hydrate follows similar principles but on a larger scale. The process involves the controlled addition of cobalt(II) salts to a solution of gluconic acid, followed by crystallization and drying to obtain the final product. The purity and yield of the compound are optimized through careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions: Cobalt(II) gluconate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cobalt(II) gluconate can be oxidized to cobalt(III) compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to cobalt(II) using reducing agents like sodium borohydride.
Substitution: Ligands in cobalt(II) gluconate can be substituted with other ligands, such as ammonia or ethylenediamine, under appropriate conditions.
Major Products Formed:
Oxidation: Cobalt(III) gluconate
Reduction: Cobalt(II) gluconate
Substitution: Various cobalt(II) complexes with different ligands
科学研究应用
Cobalt(II) gluconate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a supplement in cobalt-deficient conditions.
Industry: Cobalt(II) gluconate hydrate is used in the production of cobalt-based pigments, batteries, and other industrial products.
作用机制
The mechanism of action of cobalt(II) gluconate hydrate involves its interaction with biological molecules and cellular pathways. Cobalt ions can bind to various proteins and enzymes, affecting their activity and function. The compound can also influence cellular redox states and generate reactive oxygen species, leading to oxidative stress and potential cellular damage. These interactions are being studied to understand the compound’s effects on biological systems and its potential therapeutic applications.
相似化合物的比较
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
- Cobalt(II) nitrate
属性
分子式 |
C12H24CoO15 |
|---|---|
分子量 |
467.24 g/mol |
IUPAC 名称 |
cobalt(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Co.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
InChI 键 |
VBEDXQBAQADZLA-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)



![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)

![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)


![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
